2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(naphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, a chlorophenyl group, and a naphthylacetamide moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE typically involves multiple steps starting from readily available starting materials. One common synthetic route includes the following steps:
Esterification: 4-chlorobenzoic acid is esterified with methanol in the presence of sulfuric acid to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to 4-chlorophenylhydrazide by reaction with hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with cyanogen bromide to form the 1,3,4-oxadiazole ring.
Thiol Formation: The oxadiazole derivative is then treated with thiourea to introduce the thiol group.
Acetamide Formation: Finally, the thiol derivative is reacted with 1-naphthylacetic acid to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of alternative reagents and catalysts to streamline the process.
Chemical Reactions Analysis
2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits potential antiviral, antibacterial, and antifungal activities, making it a candidate for the development of new therapeutic agents.
Medicine: It has shown promise in preclinical studies as an anticancer agent due to its ability to inhibit the growth of tumor cells.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For example, its antiviral activity may be attributed to the inhibition of viral replication enzymes, while its anticancer activity may involve the induction of apoptosis in tumor cells through the activation of caspase pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)-1,3,4-thiadiazole derivatives: These compounds share a similar core structure but differ in the heterocyclic ring, which can lead to different biological activities.
Naphthylacetamide derivatives: These compounds have a similar naphthylacetamide moiety but differ in the substituents on the aromatic ring, affecting their chemical and biological properties.
Oxadiazole derivatives: These compounds have the same oxadiazole ring but differ in the substituents attached to the ring, influencing their reactivity and applications.
The uniqueness of 2-{[5-(4-CHLOROPHENYL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}-N-(1-NAPHTHYL)ACETAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14ClN3O2S |
---|---|
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H14ClN3O2S/c21-15-10-8-14(9-11-15)19-23-24-20(26-19)27-12-18(25)22-17-7-3-5-13-4-1-2-6-16(13)17/h1-11H,12H2,(H,22,25) |
InChI Key |
SOUAVZVWLMOGJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NN=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.